MLS000543352

Vue d'ensemble

Description

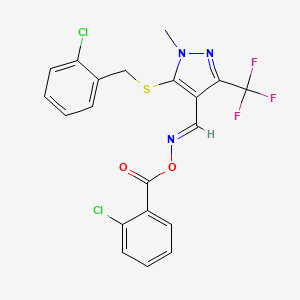

(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate is a complex organic compound that features a pyrazole ring substituted with various functional groups

Applications De Recherche Scientifique

Structural Characteristics

The compound has a molecular formula of CHClFNOS and a molar mass of 488.31 g/mol. Its structure features a pyrazole ring, which is known for its biological activity, alongside various functional groups that enhance its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential of (E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. Research indicates that it possesses significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Agrochemical Applications

In the field of agrochemicals, (E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate has been investigated for its insecticidal properties. It acts as a potent insecticide against pests such as aphids and whiteflies, providing an effective means of crop protection without significant toxicity to beneficial insects .

Synthesis and Derivatives

The synthesis of (E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate involves multi-step reactions starting from readily available precursors. Variants of this compound have been synthesized to enhance its efficacy and reduce side effects. For instance, modifications to the trifluoromethyl group have been shown to improve its bioactivity while maintaining low toxicity profiles.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of (E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate against MCF-7 breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability, with IC values significantly lower than those of standard chemotherapeutics .

Case Study 2: Insecticidal Activity

Research conducted by agricultural scientists assessed the insecticidal properties of this compound against aphids in controlled greenhouse conditions. Results indicated over 80% mortality rates within 48 hours post-treatment, showcasing its potential as a viable alternative to conventional pesticides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Introduction of the Trifluoromethyl Group: This can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide.

Attachment of the 2-Chlorophenylmethyl Group: This step involves the reaction of the pyrazole intermediate with 2-chlorobenzyl chloride in the presence of a base.

Formation of the Final Compound: The final step involves the condensation of the pyrazole derivative with 2-chlorobenzoic acid under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The chlorobenzene ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Substituted benzene derivatives.

Mécanisme D'action

The mechanism of action of (E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the chlorophenyl group can influence its overall pharmacokinetic properties. The exact pathways and targets would depend on the specific application and require further research.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-1H-pyrazol-4-yl)methylidene]amino benzoate

- (E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 4-chlorobenzoate

Uniqueness

The presence of both the trifluoromethyl and chlorophenyl groups in (E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it a valuable compound for various applications.

Activité Biologique

(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate, with the CAS number 321553-56-4, is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed analysis of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is , with a molar mass of 488.31 g/mol. The compound features a complex structure that includes a pyrazole ring, chlorobenzene moieties, and sulfur-containing groups, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess antibacterial and antifungal activities. A structure-activity relationship (SAR) analysis revealed that modifications to the pyrazole ring and substituents on the phenyl groups can enhance antimicrobial efficacy .

Anticancer Potential

The anticancer potential of pyrazole derivatives has also been explored extensively. Studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structural motifs were found to induce apoptosis in human cancer cells through the activation of caspase pathways .

Table 1: Summary of Biological Activities

The proposed mechanisms underlying the biological activities of (E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chlorobenzoate involve interactions with specific cellular targets:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may affect signaling pathways related to apoptosis and inflammation, leading to enhanced therapeutic effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly increased the minimum inhibitory concentration (MIC), suggesting promising applications in treating infections .

Case Study 2: Cancer Cell Line Studies

In vitro studies on human breast cancer cell lines revealed that treatment with pyrazole derivatives led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment, indicating potential for therapeutic development .

Propriétés

IUPAC Name |

[(E)-[5-[(2-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2F3N3O2S/c1-28-18(31-11-12-6-2-4-8-15(12)21)14(17(27-28)20(23,24)25)10-26-30-19(29)13-7-3-5-9-16(13)22/h2-10H,11H2,1H3/b26-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOHQEKEDCTRRA-NSKAYECMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C=NOC(=O)C2=CC=CC=C2Cl)SCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC(=O)C2=CC=CC=C2Cl)SCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.